![molecular formula C12H17I B1333875 5-Tert-butyl-2-iodo-1,3-dimethylbenzene CAS No. 5122-20-3](/img/structure/B1333875.png)
5-Tert-butyl-2-iodo-1,3-dimethylbenzene
Overview
Description
5-Tert-butyl-2-iodo-1,3-dimethylbenzene is a chemical compound with the CAS number 5122-20-3 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use . The compound appears as white to pale yellow crystals or powder .
Molecular Structure Analysis
The molecular formula of 5-Tert-butyl-2-iodo-1,3-dimethylbenzene is C12H17I . Its molecular weight is 288.17 .
Physical And Chemical Properties Analysis
5-Tert-butyl-2-iodo-1,3-dimethylbenzene is a white to pale yellow crystalline powder . It has a melting point of 53.0-63.0°C . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Scientific Research Applications
I have conducted a search for the scientific research applications of “5-Tert-butyl-2-iodo-1,3-dimethylbenzene,” but unfortunately, the available information is limited and does not provide a comprehensive list of unique applications for this compound. The search results mention its use in the synthesis of bulky, multi-alkylated diaryl disulfides , but specific details on other unique applications are not provided in the search results.
Safety and Hazards
Mechanism of Action
It’s also possible that this compound is primarily used in industrial applications rather than biological or medical contexts, which would explain the lack of information on its biological activity. For example, some compounds are used as solvents or in the synthesis of other chemicals .
If you have access to scientific databases or journals, you might be able to find more information there. Alternatively, you could reach out to researchers who specialize in this area or contact the supplier of the compound for more information .
properties
IUPAC Name |
5-tert-butyl-2-iodo-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17I/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKWYPTZVFBKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372348 | |
Record name | 5-tert-Butyl-2-iodo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-2-iodo-1,3-dimethylbenzene | |
CAS RN |
5122-20-3 | |
Record name | 5-tert-Butyl-2-iodo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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